molecular formula C18H33N3O2 B13763529 12-Azido oleic acid

12-Azido oleic acid

Cat. No.: B13763529
M. Wt: 323.5 g/mol
InChI Key: XRCPMRYVFRFJPE-XFXZXTDPSA-N
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Description

12-Azidooleic acid is a derivative of oleic acid, characterized by the presence of an azido group at the 12th carbon position. This compound is notable for its applications in biochemical research, particularly in the study of phospholipid-protein interactions within biological membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-azidooleic acid typically involves the azidation of oleic acid derivatives. One common method includes the conversion of oleic acid to its corresponding bromide, followed by nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .

Industrial Production Methods: While specific industrial production methods for 12-azidooleic acid are not extensively documented, the general approach involves large-scale synthesis using the aforementioned laboratory techniques. The process is scaled up by optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 12-Azidooleic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: LiAlH₄ or Pd/C with H₂.

Major Products:

Mechanism of Action

The mechanism of action of 12-azidooleic acid primarily involves its interaction with biological membranes. The azido group allows for the incorporation of the compound into lipid bilayers, where it can interact with proteins and other membrane components. This interaction is often studied using photoaffinity labeling techniques, where the azido group is activated by light to form covalent bonds with nearby molecules, thereby elucidating the molecular targets and pathways involved .

Comparison with Similar Compounds

    Oleic Acid: The parent compound, lacking the azido group.

    Elaidic Acid: A trans isomer of oleic acid.

    Azidostearic Acid: Another azido fatty acid with the azido group at a different position.

Comparison: 12-Azidooleic acid is unique due to the specific placement of the azido group, which imparts distinct chemical reactivity and biological interactions compared to its analogs. This uniqueness makes it particularly valuable in studies requiring site-specific labeling and interaction analysis .

Properties

Molecular Formula

C18H33N3O2

Molecular Weight

323.5 g/mol

IUPAC Name

(Z)-12-azidooctadec-9-enoic acid

InChI

InChI=1S/C18H33N3O2/c1-2-3-4-11-14-17(20-21-19)15-12-9-7-5-6-8-10-13-16-18(22)23/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,22,23)/b12-9-

InChI Key

XRCPMRYVFRFJPE-XFXZXTDPSA-N

Isomeric SMILES

CCCCCCC(C/C=C\CCCCCCCC(=O)O)N=[N+]=[N-]

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)N=[N+]=[N-]

Origin of Product

United States

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